2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
CAS No.: 303107-42-8
Cat. No.: VC15661883
Molecular Formula: C24H20N4OS2
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303107-42-8 |
|---|---|
| Molecular Formula | C24H20N4OS2 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C24H20N4OS2/c1-2-28-20-9-5-3-7-17(20)18-13-16(11-12-21(18)28)14-25-27-23(29)15-30-24-26-19-8-4-6-10-22(19)31-24/h3-14H,2,15H2,1H3,(H,27,29)/b25-14+ |
| Standard InChI Key | WCVUQQOGSSGWQC-AFUMVMLFSA-N |
| Isomeric SMILES | CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CC=C51 |
| Canonical SMILES | CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4S3)C5=CC=CC=C51 |
Introduction
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide is a complex organic compound featuring a benzothiazole moiety linked to a carbazole derivative through a hydrazide functional group. This compound is identified by its CAS number 303107-42-8 and is known for its unique structural characteristics, which include both sulfur and nitrogen heteroatoms .
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step reactions, including condensation reactions between appropriate precursors. For instance, the preparation might involve reacting a benzothiazole derivative with a carbazole-based aldehyde in the presence of a suitable catalyst to form the desired hydrazide derivative.
Biological and Chemical Applications
While specific biological activities of 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide are not detailed in the available literature, compounds with similar structures have been explored for their potential in pharmaceutical applications, including antimicrobial and anticancer activities. The presence of both benzothiazole and carbazole moieties could enhance its interaction with biological targets.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume